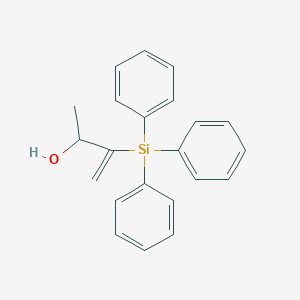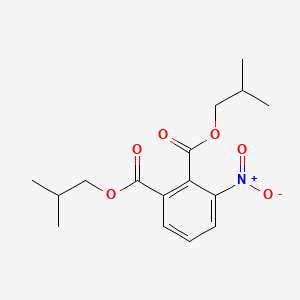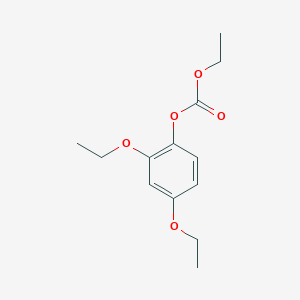
2,4-Diethoxyphenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxyphenyl ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxyphenyl ethyl carbonate typically involves the reaction of 2,4-diethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Diethoxyphenol+Ethyl chloroformate→2,4-Diethoxyphenyl ethyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.
Substitution: Various substituted phenyl ethyl carbonates.
Oxidation: Quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxyphenyl ethyl carbonate: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxyphenyl methyl carbonate: Similar structure but with a methyl carbonate moiety instead of ethyl carbonate.
2,4-Diethoxyphenyl propyl carbonate: Similar structure but with a propyl carbonate moiety instead of ethyl carbonate.
Uniqueness
2,4-Diethoxyphenyl ethyl carbonate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethyl carbonate moiety provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Propriétés
Numéro CAS |
64470-46-8 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(2,4-diethoxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
OYGPDIMBHNQLFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)


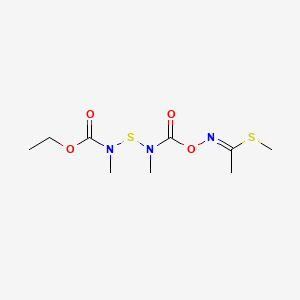
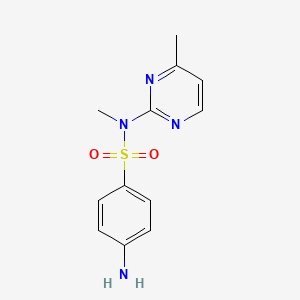
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

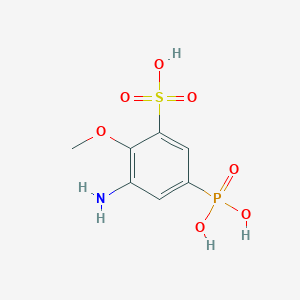
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
